2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide

Description

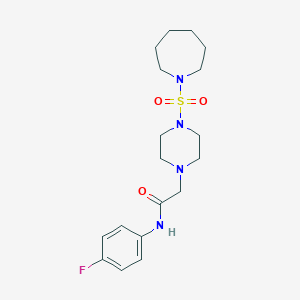

2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with an azepane sulfonyl group and linked to a 4-fluorophenyl moiety via an acetamide bridge. The compound's structure combines a seven-membered azepane ring (a saturated heterocycle with one nitrogen atom) and a piperazine ring, both of which are pharmacologically significant scaffolds known to influence bioavailability, target binding, and metabolic stability .

Properties

IUPAC Name |

2-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN4O3S/c19-16-5-7-17(8-6-16)20-18(24)15-21-11-13-23(14-12-21)27(25,26)22-9-3-1-2-4-10-22/h5-8H,1-4,9-15H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVBZOQBDVVLNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule notable for its dual ring structure comprising piperazine and azepane, alongside a sulfonamide group. This unique configuration contributes to its diverse biological activities, making it a candidate for further pharmacological exploration.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 396.5 g/mol. The presence of the fluorophenyl acetamide moiety enhances its pharmacological properties, potentially influencing receptor binding and enzyme interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cancer progression. Similar compounds have shown efficacy in targeting protein interactions critical for tumor growth.

- Neuropharmacological Effects : The structural components may allow interaction with neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Antimicrobial Activity : Some studies have reported antimicrobial properties, suggesting it could be effective against certain bacterial strains.

The biological activity of This compound is believed to stem from its ability to bind selectively to various biological targets. This includes interactions with:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, which are pivotal in many signaling pathways affecting cell proliferation and survival .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular functions crucial for disease progression.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride | Contains azepane and sulfonamide groups | Strong electrophilic character |

| N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide | Incorporates methoxy and dihydrophthalazine moieties | Potentially different biological activity due to complex structure |

| 4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide | Includes pyrimidine ring | Enhanced solubility and bioavailability |

This table illustrates how the unique combination of structural elements in This compound contributes to its distinct biological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study evaluated its effects on cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism involved apoptosis induction through caspase activation pathways.

- Neuropharmacology : Research indicated that the compound could enhance dopaminergic signaling in vitro, suggesting potential applications in treating disorders like Parkinson's disease.

- Antimicrobial Testing : In vitro tests showed effectiveness against Gram-positive bacteria, with mechanisms involving disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Acetamide Derivatives

*Estimated based on structural similarity.

- Azepane sulfonyl vs. Tosyl substituents: The azepane sulfonyl group introduces a bulkier, more flexible seven-membered ring compared to the rigid tosyl group (4-methylphenylsulfonyl) in .

- Thiazole vs. Fluorophenyl groups: Compounds with thiazole rings (e.g., ) exhibit higher melting points (~269–329°C) due to enhanced crystallinity from aromatic stacking, whereas non-thiazole analogs may have lower thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.